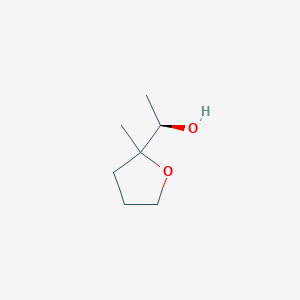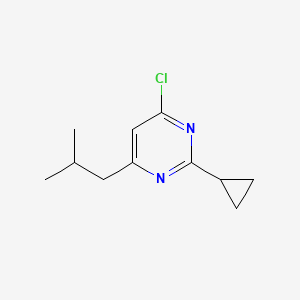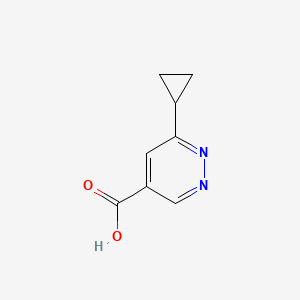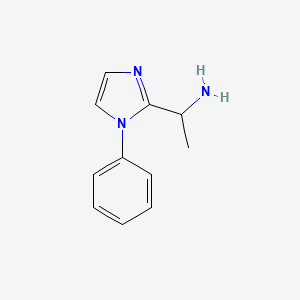
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid: is an organic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethyl-1H-pyrazole-4-carboxylic acid.
Chlorination: The 3-ethyl-1H-pyrazole-4-carboxylic acid is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Pathways Involved: The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom at the 5-position.
5-chloro-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group at the 3-position.
5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group at the 3-position.
Uniqueness
The presence of both the chlorine atom at the 5-position and the ethyl group at the 3-position makes 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-chloro-5-ethyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMOVTFGQWYFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)




![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)


![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)




